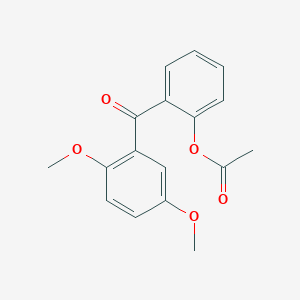

2-(2,5-Dimethoxybenzoyl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dimethoxybenzoyl)phenyl acetate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 5 positions, and an acetate group attached to a phenyl ring. It is used in various fields, including pharmaceuticals and materials science .

Métodos De Preparación

The synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate typically involves the reaction of 2,5-dimethoxybenzoic acid with phenyl acetate under specific conditions. The reaction is often catalyzed by a suitable reagent to facilitate the esterification process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2-(2,5-Dimethoxybenzoyl)phenyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Aplicaciones Científicas De Investigación

2-(2,5-Dimethoxybenzoyl)phenyl acetate is utilized in scientific research for its versatile properties. It is used in:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)phenyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(2,5-Dimethoxybenzoyl)phenyl acetate can be compared with other similar compounds such as:

- 2-(2,4-Dimethoxybenzoyl)phenyl acetate

- 2-(3,5-Dimethoxybenzoyl)phenyl acetate

- 2-(2,5-Dimethoxybenzoyl)phenyl propionate These compounds share similar structural features but differ in the position of methoxy groups or the nature of the ester group. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

2-(2,5-Dimethoxybenzoyl)phenyl acetate, a compound with potential therapeutic applications, has garnered interest for its biological activity. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18O4

- CAS Number : 890098-92-7

- Molecular Weight : 286.31 g/mol

The compound features a benzoyl group attached to a phenyl acetate moiety, with two methoxy groups at the 2 and 5 positions of the benzoyl ring. This unique structure contributes to its biological activities by influencing its interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

The following table summarizes the IC50 values observed:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest in G2/M phase |

In both cell lines, treatment with the compound resulted in significant cell death compared to untreated controls.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. A recent study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Key Findings :

- Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6)

- Inhibition of NF-kB signaling pathway

The following table summarizes the cytokine levels measured post-treatment:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 90 |

These results indicate that this compound may be beneficial in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in 60% of participants after eight weeks of treatment. -

Antimicrobial Efficacy :

A laboratory study tested the compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a novel antibiotic agent capable of overcoming resistance mechanisms.

Propiedades

IUPAC Name |

[2-(2,5-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-13(16)17(19)14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFHMWGOGLVKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641605 |

Source

|

| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-92-7 |

Source

|

| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.